5-Amino-2-Methyl-N-[(1r)-1-Naphthalen-1-Ylethyl]benzamide
5-Amino-2-Methyl-N-[(1r)-1-Naphthalen-1-Ylethyl]benzamide
GRL0617 is a potent, selective and competitive noncovalent inhibitor of SARS PLPro. GRL0617, inhibited SARS-CoV viral replication in Vero E6 cells with an EC(50) of 15 microM and had no associated cytotoxicity. The X-ray structure of PLpro in complex with GRL0617 indicates that the compound has a unique mode of inhibition whereby it binds within the S4-S3 subsites of the enzyme and induces a loop closure that shuts down catalysis at the active site.
Brand Name:
Vulcanchem
CAS No.:
1093070-16-6
VCID:
VC0529245
InChI:
InChI=1S/C20H20N2O/c1-13-10-11-16(21)12-19(13)20(23)22-14(2)17-9-5-7-15-6-3-4-8-18(15)17/h3-12,14H,21H2,1-2H3,(H,22,23)/t14-/m1/s1
SMILES:
CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32
Molecular Formula:
C20H20N2O
Molecular Weight:
304.4 g/mol
5-Amino-2-Methyl-N-[(1r)-1-Naphthalen-1-Ylethyl]benzamide
CAS No.: 1093070-16-6
Inhibitors
VCID: VC0529245
Molecular Formula: C20H20N2O
Molecular Weight: 304.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 1093070-16-6 |
---|---|
Product Name | 5-Amino-2-Methyl-N-[(1r)-1-Naphthalen-1-Ylethyl]benzamide |
Molecular Formula | C20H20N2O |
Molecular Weight | 304.4 g/mol |
IUPAC Name | 5-amino-2-methyl-N-[(1R)-1-naphthalen-1-ylethyl]benzamide |
Standard InChI | InChI=1S/C20H20N2O/c1-13-10-11-16(21)12-19(13)20(23)22-14(2)17-9-5-7-15-6-3-4-8-18(15)17/h3-12,14H,21H2,1-2H3,(H,22,23)/t14-/m1/s1 |
Standard InChIKey | UVERBUNNCOKGNZ-CQSZACIVSA-N |
Isomeric SMILES | CC1=C(C=C(C=C1)N)C(=O)N[C@H](C)C2=CC=CC3=CC=CC=C32 |
SMILES | CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32 |
Canonical SMILES | CC1=C(C=C(C=C1)N)C(=O)NC(C)C2=CC=CC3=CC=CC=C32 |
Appearance | Solid powder |
Description | GRL0617 is a potent, selective and competitive noncovalent inhibitor of SARS PLPro. GRL0617, inhibited SARS-CoV viral replication in Vero E6 cells with an EC(50) of 15 microM and had no associated cytotoxicity. The X-ray structure of PLpro in complex with GRL0617 indicates that the compound has a unique mode of inhibition whereby it binds within the S4-S3 subsites of the enzyme and induces a loop closure that shuts down catalysis at the active site. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | GRL0617; GRL 0617; GRL0617 |
Reference | 1: Chaudhuri R, Tang S, Zhao G, Lu H, Case DA, Johnson ME. Comparison of SARS and NL63 papain-like protease binding sites and binding site dynamics: inhibitor design implications. J Mol Biol. 2011 Nov 25;414(2):272-88. doi: 10.1016/j.jmb.2011.09.030. Epub 2011 Sep 29. PubMed PMID: 22004941; PubMed Central PMCID: PMC3397151. 2: Ratia K, Pegan S, Takayama J, Sleeman K, Coughlin M, Baliji S, Chaudhuri R, Fu W, Prabhakar BS, Johnson ME, Baker SC, Ghosh AK, Mesecar AD. A noncovalent class of papain-like protease/deubiquitinase inhibitors blocks SARS virus replication. Proc Natl Acad Sci U S A. 2008 Oct 21;105(42):16119-24. doi:10.1073/pnas.0805240105. Epub 2008 Oct 13. PubMed PMID: 18852458; PubMed Central PMCID: PMC2571001. 3: Nathan J. SchauerRobert S. MaginXiaoxi LiuLaura M. DohertySara J. Buhrlage* Advances in Discovering Deubiquitinating Enzyme (DUB) Inhibitors. Journal of Medicinal Chemistry, Articles ASAP (Perspective). Publication Date (Web):November 4, 2019DOI: 10.1021/acs.jmedchem.9b01138. |
PubChem Compound | 24941262 |
Last Modified | Nov 11 2021 |
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